Phenol, dinonyl-

Overview

Description

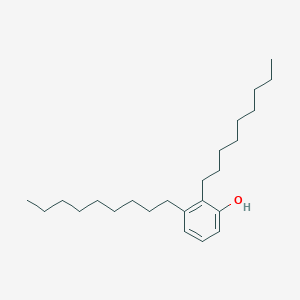

Phenol, dinonyl- is an organic compound characterized by the presence of a phenol group substituted with two nonyl groups. It is a member of the phenolic compounds, which are known for their hydroxyl group attached to an aromatic ring. This compound is used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Dinonyl phenol, also known as “Phenol, dinonyl-”, is a derivative of phenol. Phenol is known to be active against a wide range of micro-organisms including some fungi and viruses . .

Mode of Action

The mode of action of phenol, the parent compound of dinonyl phenol, involves proteolysis. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect

Biochemical Pathways

Phenolic compounds, including dinonyl phenol, are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . .

Pharmacokinetics

Phenolic compounds, including dinonyl phenol, have low oral bioavailability since they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . .

Result of Action

The result of action of phenol involves tissue dissolution via proteolysis and chemical neurolysis . .

Action Environment

The action of phenolic compounds, including dinonyl phenol, is influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

For instance, phenolic compounds are known to have antioxidant activities, which stem mainly from their free radical scavenging and metal chelating properties .

Cellular Effects

The cellular effects of “Phenol, dinonyl-” are not well-documented. Phenolic compounds are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Phenolic compounds are known to have stability and degradation properties that can influence their long-term effects on cellular function .

Dosage Effects in Animal Models

Phenolic compounds are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Phenolic compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

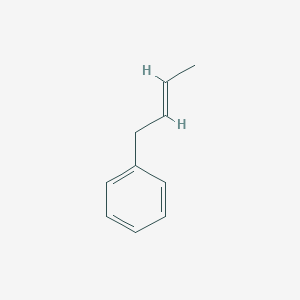

Synthetic Routes and Reaction Conditions: Phenol, dinonyl- can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the dinonyl-substituted product.

Industrial Production Methods: In industrial settings, the production of phenol, dinonyl- involves the use of large-scale reactors where phenol and nonene are combined with an acid catalyst. The reaction mixture is then subjected to high temperatures and pressures to facilitate the alkylation process. The product is subsequently purified through distillation and other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Phenol, dinonyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in phenol, dinonyl- can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

Phenol, dinonyl- has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.

Industry: Utilized in the production of resins, plastics, and other industrial materials.

Comparison with Similar Compounds

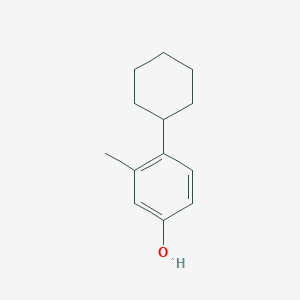

Phenol, dinonyl- can be compared with other phenolic compounds such as:

Phenol: The simplest phenolic compound with a single hydroxyl group.

2,4-Dinonylphenol: A similar compound with nonyl groups at the 2 and 4 positions.

Butylated hydroxytoluene: A phenolic antioxidant used in food preservation.

Uniqueness: Phenol, dinonyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other phenolic compounds. This uniqueness makes it valuable in various industrial and research applications.

Properties

IUPAC Name |

2,3-di(nonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2/h17,19,21,25H,3-16,18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTAIYGNOFSMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Colorless liquid; [ICSC] Liquid with a pleasant fruity odor; [Chem Service MSDS], COLOURLESS VISCOUS LIQUID. | |

| Record name | Phenol, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

~320 °C | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): ~0.91 | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 12.0 | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1323-65-5 | |

| Record name | Dinonyl phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

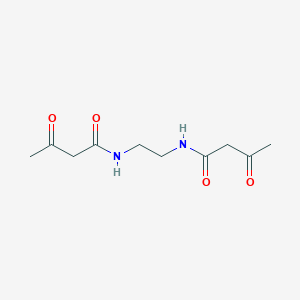

Feasible Synthetic Routes

Q1: How is Dinonyl Phenol used to modify the properties of other materials?

A1: Dinonyl phenol can act as a reactive diluent in the production of thermosetting resins. For instance, when incorporated into a system based on fluorinated bisphenol A dicyanate (6F-BADCY), Dinonyl Phenol Cyanate (DNPC) modifies the resulting network structure. [] This modification leads to highly branched triazine polymers with a reduced molar crosslink density, making the final resin more processable under conditions similar to those used for FR-4 epoxy. [] Essentially, it allows for tailoring the resin's properties to suit specific manufacturing processes.

Q2: Does Dinonyl Phenol have any antioxidant properties?

A2: While not directly addressed in the provided research, Dinonyl Phenol serves as a building block for creating molecules with antioxidant properties. Studies highlight the synthesis of long aliphatic chain-containing substituted phenols derived from Dinonyl Phenol, such as (9-(2-hydroxy 3,5-dinonylphenyl) methyl stearate (DNPMS). [] These derivatives demonstrate antioxidant behavior in natural rubber mixtures, enhancing their resistance to degradation. []

Q3: What is the environmental fate of Dinonyl Phenol, particularly in water treatment?

A3: Research indicates that Dinonyl Phenol ethoxylates, commonly used as non-ionic surfactants, are susceptible to degradation by ozone. [] Ozonation leads to the cleavage of polyethoxylate chains, breaking them down into smaller polyethylene glycols. [] This process is significant in wastewater treatment, as it can enhance the biodegradability of these surfactants, reducing their environmental persistence.

Q4: Can Dinonyl Phenol be purified to a high degree for specific industrial applications?

A4: Yes, a refining technique specifically designed for industrial-grade Dinonyl Phenol exists. [] This multi-step process involves evaporation, distillation, and rectification to remove impurities like phenol and separate Dinonyl Phenol from rough Dinonyl Phenol. [] The technique utilizes controlled temperature and pressure settings within distillation and rectification towers to achieve a high level of purity, making it suitable for demanding applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.